5-Thiazolepropanoic acid

Overview

Description

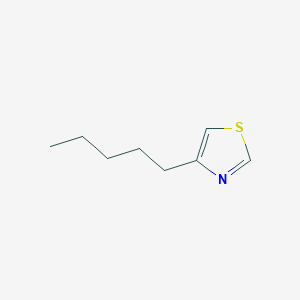

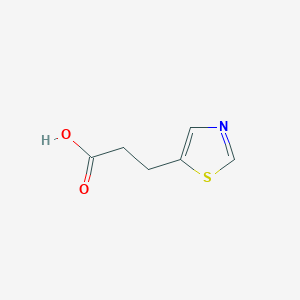

5-Thiazolepropanoic acid is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . The specific properties and applications of this compound are not widely documented in the available literature.

Synthesis Analysis

Thiazoles and thiazolines, which are integral parts of numerous natural products, drugs, and useful molecules such as ligands for metal catalysis, can be synthesized using a common synthetic protocol . The reaction conditions are mild and pure products are obtained without work-up and column purification .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For example, they can participate in donor-acceptor, nucleophilic, and oxidation reactions . The specific reactions involving this compound are not detailed in the available literature.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its boiling point, density, and pKa, are not explicitly mentioned in the available literature .Scientific Research Applications

Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity

5-Thiazolepropanoic acid, as part of the thiazole family, is involved in synthesizing derivatives with extensive biological activities, such as antibacterial, antifungal, antiprotozoal, and antitumor effects. These compounds have shown promise in drug discovery and development due to their significant pharmacological potential. Thiazole derivatives are synthesized through various methods and have been reported to possess diverse biological activities, underscoring their importance in medicinal chemistry and encouraging further research into thiazole-containing drugs (Borcea et al., 2021).

Photosensitized Singlet Oxygen Generation

The modification of conjugated microporous poly-benzothiadiazoles, using thiol-yne chemistry to enhance water compatibility, demonstrates an application of thiazole derivatives in photocatalysis. These water-compatible polymer networks, generated from thiazole derivatives, are employed as heterogeneous photocatalysts to facilitate singlet oxygen generation, showcasing an innovative application in chemical conversions and environmental remediation efforts (Urakami et al., 2013).

Anticancer Agents

Research on novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has identified potent anticancer agents. These derivatives have been synthesized through various chemical reactions and evaluated for their anticancer activity, particularly against Hepatocellular carcinoma cell lines. The findings indicate the potential of thiazole derivatives as therapeutic agents in cancer treatment, highlighting the structure-activity relationships that contribute to their efficacy (Gomha et al., 2017).

Semiconductor Applications

Thiazole derivatives are also significant in the field of organic electronics, where their structural attributes facilitate their use as semiconducting materials. These compounds have been explored for their applications in organic field-effect transistors, solar cells, and light-emitting diodes, benefiting from their electron-accepting properties and the ability to fine-tune electronic characteristics for specific applications (Lin et al., 2012).

Corrosion Inhibition

Thiazole derivatives have demonstrated efficacy as corrosion inhibitors, particularly in protecting metals like steel in acidic environments. Their adsorption on metal surfaces forms a protective layer that significantly reduces corrosion rates, showcasing an industrial application of thiazole derivatives beyond pharmaceuticals. This application is critical in materials science, emphasizing the versatility of thiazole derivatives in various fields (Attou et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

5-Thiazolepropanoic acid, like other thiazole derivatives, has been found to interact with various targets in the body. One of the critical agents mediating excitatory neurotransmission is α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors . Thiazole derivatives have been reported to interact with these receptors .

Mode of Action

Thiazole derivatives have been found to inhibit certain kinases, such as braf kinase, which is involved in stimulating cell division . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems . The exact biochemical pathways affected by this compound are yet to be elucidated.

Result of Action

Based on the known effects of thiazole derivatives, it can be hypothesized that this compound may have potential effects on cell division and other cellular processes .

Biochemical Analysis

Biochemical Properties

5-Thiazolepropanoic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to interact with enzymes such as xanthine oxidase, where it acts as an inhibitor . This interaction is crucial as it can modulate the activity of the enzyme, potentially leading to therapeutic applications in conditions like gout and oxidative stress. Additionally, this compound can interact with other biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with xanthine oxidase can lead to reduced production of reactive oxygen species, thereby protecting cells from oxidative damage . Furthermore, this compound can modulate the expression of genes involved in inflammatory responses, showcasing its potential as an anti-inflammatory agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of xanthine oxidase involves binding to the enzyme’s active site, preventing the substrate from accessing the catalytic site . This inhibition can lead to decreased production of uric acid and reactive oxygen species. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound in cell cultures has demonstrated sustained anti-inflammatory and antioxidant effects, although the exact duration of these effects can depend on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it can lead to adverse effects, including toxicity and impaired cellular function. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its overall activity. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, thereby modulating its biochemical and cellular effects.

Properties

IUPAC Name |

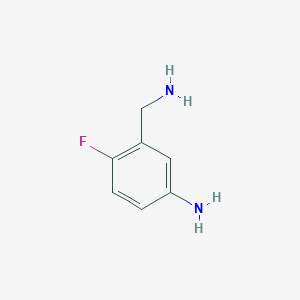

3-(1,3-thiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLKHRAWUVKIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669222 | |

| Record name | 3-(1,3-Thiazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933724-95-9 | |

| Record name | 3-(1,3-Thiazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminofuro[2,3-d]oxazol-6-ol](/img/structure/B1499591.png)

![4-hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine](/img/structure/B1499599.png)